molecular formula C12H9BrFN3O B8152309 1-(6-Bromopyridin-3-yl)-3-(3-fluorophenyl)urea

1-(6-Bromopyridin-3-yl)-3-(3-fluorophenyl)urea

Cat. No.: B8152309
M. Wt: 310.12 g/mol
InChI Key: UKYHVSMZSQXDDM-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-yl)-3-(3-fluorophenyl)urea is a urea derivative featuring a 6-bromopyridin-3-yl group and a 3-fluorophenyl moiety linked via a urea bridge. The molecular formula is C₁₂H₁₀BrFN₃O, with a calculated molecular weight of 311.12 g/mol. Though direct experimental data for this compound are absent in the provided evidence, its structural analogs highlight the significance of substituent effects on physicochemical and biological properties .

Properties

IUPAC Name

1-(6-bromopyridin-3-yl)-3-(3-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFN3O/c13-11-5-4-10(7-15-11)17-12(18)16-9-3-1-2-8(14)6-9/h1-7H,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYHVSMZSQXDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CN=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromopyridin-3-yl)-3-(3-fluorophenyl)urea typically involves the reaction of 6-bromopyridine-3-amine with 3-fluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the synthesis might involve optimized reaction conditions to improve yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromopyridin-3-yl)-3-(3-fluorophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), or palladium catalysts (Pd/C) can be used.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are common.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce amines and isocyanates.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical intermediate or active compound in drug discovery.

    Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

    Materials Science: It may be utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-3-yl)-3-(3-fluorophenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or proteins, modulating their activity and leading to a therapeutic effect. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: The bromopyridine group in the target compound contributes to a higher molecular weight (~311 g/mol) compared to analogs with smaller substituents (e.g., ethoxyphenyl: 274 g/mol ).

Synthetic Yields: Yields for urea derivatives vary widely. For example, aminoethyl-substituted analogs achieve >90% yields , while bulky substituents (e.g., 4-oxobutyl in ) reduce yields to 39%. The bromopyridine group in the target compound may pose synthetic challenges due to steric hindrance.

Thermal Stability: Aminoethyl-substituted derivatives exhibit melting points of 180–210°C , suggesting moderate thermal stability. The target compound’s melting point is unknown but may align with brominated analogs like .

Functional Group Impact on Properties

Bromopyridine vs. Phenyl Substituents:

  • Electronic Effects : The pyridine nitrogen in the target compound introduces a polarizable lone pair, enabling hydrogen bonding or coordination with biological targets, unlike purely aromatic substituents (e.g., ethoxyphenyl in ).

Fluorophenyl Positioning:

  • The 3-fluorophenyl group is a common motif in medicinal chemistry for metabolic stability and electronic modulation. Derivatives with 2- or 4-fluorophenyl substituents (e.g., ) show similar yields but differ in steric and electronic profiles.

Biological Activity

1-(6-Bromopyridin-3-yl)-3-(3-fluorophenyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound belongs to the class of urea derivatives. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H9BrFN3O
  • Molecular Weight : 303.12 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating biochemical pathways critical for various physiological processes. For instance, it may affect the activity of kinases or other regulatory proteins involved in cell signaling and metabolism.
  • Receptor Modulation : It can act on receptors, potentially functioning as an agonist or antagonist, which influences receptor-mediated signaling pathways.

Antimicrobial Activity

This compound has shown promising antimicrobial properties in various studies:

StudyPathogenMIC (µg/mL)Result
E. coli0.0195Active
Bacillus mycoides0.0048Active
C. albicans0.039Active

The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

Case Studies and Research Findings

Recent research has highlighted the utility of this compound in diverse applications:

  • Cancer Research : The compound has been investigated for its potential anti-cancer properties by targeting specific cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects, potentially beneficial in conditions such as neurodegeneration.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural VariationBiological Activity
1-(6-Chloropyridin-3-yl)-3-(3-fluorophenyl)ureaChlorine instead of BromineSimilar activity but varied potency
1-(6-Bromopyridin-3-yl)-3-(4-fluorophenyl)ureaFluorine at different positionPotentially different receptor interactions

The presence of bromine and fluorine atoms in specific positions significantly influences the compound's reactivity and biological activity.

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